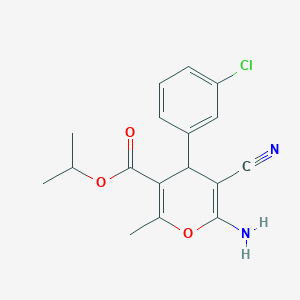![molecular formula C22H34N2O3 B6115373 9-[(2,3-Dimethoxyphenyl)methyl]-2-(oxan-4-yl)-2,9-diazaspiro[4.5]decane](/img/structure/B6115373.png)
9-[(2,3-Dimethoxyphenyl)methyl]-2-(oxan-4-yl)-2,9-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(2,3-Dimethoxyphenyl)methyl]-2-(oxan-4-yl)-2,9-diazaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
The synthesis of 9-[(2,3-Dimethoxyphenyl)methyl]-2-(oxan-4-yl)-2,9-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxan-4-yl intermediate, which is then reacted with 2,3-dimethoxybenzylamine under specific conditions to form the desired spirocyclic structure. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Applications De Recherche Scientifique
9-[(2,3-Dimethoxyphenyl)methyl]-2-(oxan-4-yl)-2,9-diazaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 9-[(2,3-Dimethoxyphenyl)methyl]-2-(oxan-4-yl)-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes involved in disease processes .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 9-[(2,3-Dimethoxyphenyl)methyl]-2-(oxan-4-yl)-2,9-diazaspiro[4.5]decane stands out due to its unique spirocyclic structure and the presence of both oxan and diazaspiro moieties. Similar compounds include:
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 4-Hydroxy-2-quinolones
- Indole derivatives These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Propriétés
IUPAC Name |
9-[(2,3-dimethoxyphenyl)methyl]-2-(oxan-4-yl)-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-25-20-6-3-5-18(21(20)26-2)15-23-11-4-9-22(16-23)10-12-24(17-22)19-7-13-27-14-8-19/h3,5-6,19H,4,7-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQOZSAIYBYZTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCCC3(C2)CCN(C3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dibromo-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol](/img/structure/B6115302.png)
![N~1~-{2-CHLORO-4-[2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)HYDRAZINO]-5-METHOXYPHENYL}BENZAMIDE](/img/structure/B6115312.png)
![3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B6115314.png)
![1-ethyl-7-methyl-4-oxo-N~3~-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,4-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B6115318.png)
![ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B6115326.png)
![(2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide](/img/structure/B6115335.png)
![N-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-N,2-dimethylpropan-1-amine](/img/structure/B6115354.png)
![Ethyl 2-[2-(dimethylamino)-2-oxoethyl]sulfanylbenzimidazole-1-carboxylate](/img/structure/B6115355.png)
![1-(cyclohexylmethyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6115362.png)
![7-cyclopentyl-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6115363.png)
![4-AMINO-3-{[2-(1H-IMIDAZOL-4-YL)ETHYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE](/img/structure/B6115383.png)

![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6115396.png)
